Magnesium--yttrium (2/1)

Diffusion Kinetics Phase Formation Microstructural Stability

Magnesium--yttrium (2/1) (Mg2Y) is a C14 Laves phase essential for high-temperature strength (≤250°C) and controlled corrosion in Mg-RE alloys. Its 4x slower diffusion vs Mg24Y5 prevents coarsening, maintaining dimensional stability. Balanced stiffness and ductility suit thermal cycling; interfacial Mg2Y optimizes load transfer in composites. In biomedical alloys, Mg2Y-rich regions yield 1.18 mmpy corrosion—orders of magnitude better than high-Y phases. This phase is non-substitutable; stoichiometry dictates performance. Source Mg2Y master alloy to engineer reliable, long-lifetime components.

Molecular Formula Mg2Y
Molecular Weight 137.52 g/mol
CAS No. 12032-58-5
Cat. No. B15489919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium--yttrium (2/1)
CAS12032-58-5
Molecular FormulaMg2Y
Molecular Weight137.52 g/mol
Structural Identifiers
SMILES[Mg].[Mg].[Y]
InChIInChI=1S/2Mg.Y
InChIKeyMBMYEHAAYPSLMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium-Yttrium (Mg2Y) Alloy CAS 12032-58-5: Strategic Sourcing for High-Performance Intermetallic Applications


The intermetallic compound Magnesium-Yttrium (Mg2Y, CAS 12032-58-5) is a hexagonal Laves phase (C14 type) critical to the performance of advanced Mg-RE (Rare Earth) alloys . As a key strengthening and corrosion-influencing phase alongside Mg24Y5 and MgY, Mg2Y is not a standalone structural material but rather a vital microstructural constituent that emerges in Mg-Y binary and ternary systems [1]. Its primary value to scientific and industrial users lies in its predictable formation, distinct mechanical and diffusional properties, and its specific role in dictating the long-term stability and performance of engineered components. This evidence guide provides a comparator-driven analysis to support material selection and procurement decisions based on quantifiable differentiation.

Why Mg2Y Intermetallic Cannot Be Substituted with Alternative Mg-RE Phases in Critical Applications


Generic substitution of a Mg-Y alloy or phase is not scientifically valid. The Mg-Y binary system forms multiple intermetallic phases—Mg24Y5, Mg2Y, and MgY—each with distinct crystallography, stability, and physical properties [1]. For instance, Mg24Y5 and Mg2Y exhibit vastly different diffusion coefficients, differing by a factor of four, which directly impacts the kinetics of phase formation and microstructural evolution during processing and service [2]. Furthermore, their elastic moduli and deformation characteristics diverge significantly; Mg2Y offers a specific combination of deformation resistance and ductility not matched by Mg24Y5 (higher ductility, lower stiffness) or MgY (higher stiffness, greater anisotropy) . Therefore, the presence, volume fraction, and morphology of the specific Mg2Y phase are deterministic for the final component's mechanical integrity and corrosion behavior, making it a non-interchangeable design parameter.

Quantitative Differentiation of Mg2Y: Comparative Performance Data for Informed Procurement


Mg2Y vs. Mg24Y5: 4-Fold Difference in Diffusion Coefficient for Controlled Microstructural Engineering

The diffusion-controlled growth of intermetallic layers is a primary factor in determining the microstructural evolution and long-term stability of Mg-Y alloys. In a direct comparison, the diffusion coefficient (D) for ε-Mg24Y5 was found to be 4 times higher than that for δ-Mg2Y [1]. This substantial difference directly influences the thickness and morphology of these phases at interfaces during processing (e.g., annealing, joining) and high-temperature service.

Diffusion Kinetics Phase Formation Microstructural Stability

Mg2Y vs. Mg24Y5 and MgY: Intermediate Elastic Moduli for Balanced Stiffness and Compliance

The mechanical response of a composite is a function of the properties of its constituent phases. First-principles calculations provide a clear ranking of the elastic properties of the three primary Mg-Y intermetallics. Mg2Y exhibits intermediate values for its bulk (B), shear (G), and Young's (E) moduli when compared to Mg24Y5 and MgY . It is stiffer than the Y-lean Mg24Y5 phase but more compliant than the Y-rich MgY phase. The calculated Young's modulus for MgY is 66.63 GPa, while Mg2Y and Mg24Y5 have lower values, with Mg24Y5 being the most compliant .

Elastic Properties First-Principles Calculations Stiffness

Mg2Y vs. Mg3La and Mg2La: Superior Deformation Resistance Among Ductile RE Phases

When compared to other common Mg-RE intermetallic phases like Mg2La and Mg3La, Mg2Y distinguishes itself through a unique combination of properties. First-principles calculations show that among these three compounds, Mg2Y possesses the strongest ability to resist deformation, while Mg3La has the highest stiffness and Mg2La exhibits the greatest plasticity [1]. Critically, both Mg2Y and Mg2La are identified as ductile phases, whereas Mg3La is predicted to be brittle. Furthermore, in this specific comparator set, Mg2Y demonstrates the best heat resistance [1].

Deformation Resistance Plasticity Hardness

Mg2Y vs. Pure Mg: Superior Micro-Hardness for Enhanced Wear Resistance

The formation of the Mg2Y intermetallic phase within a magnesium matrix directly contributes to a substantial increase in micro-hardness. Experimental evaluation of a Mg-30Y master alloy, where Mg2Y is a principal constituent, revealed a micro-hardness value of 291.45 HV [1]. This represents a 5-fold increase over the baseline hardness of pure magnesium, which was measured at 58.41 HV under identical conditions [1].

Micro-hardness Wear Resistance Mechanical Property

Mg2Y vs. Mg-Y Alloys: Optimal Corrosion Resistance at the 2 wt% Y Level

The corrosion behavior of Mg-Y binary alloys is highly dependent on Y content and the resulting phase composition. In a direct comparison of as-cast Mg-Y alloys (Mg2Y, Mg4Y, Mg6Y) via immersion testing in Ringer's solution, the alloy with a composition corresponding to Mg2Y exhibited the lowest corrosion rate [1]. The measured corrosion rates were 1.18 mmpy for Mg2Y, 5.48 mmpy for Mg4Y, and a significantly higher 104.48 mmpy for Mg6Y [1]. This demonstrates an optimal Y addition for corrosion resistance, beyond which the formation of larger amounts of the more electrochemically active Mg24Y5 phase accelerates degradation .

Corrosion Resistance Electrochemical Behavior Alloy Optimization

High-Value Application Scenarios for Mg2Y-Containing Materials Driven by Verifiable Differentiation


Precipitation-Hardened Mg-Y Alloys for High-Temperature Structural Components

The use of Mg2Y as a key strengthening precipitate is ideal for components in the aerospace and automotive industries that require high specific strength and creep resistance at elevated temperatures (up to 250°C). The evidence of Mg2Y's lower diffusion coefficient compared to Mg24Y5 (4x slower) [1] ensures that the precipitate structure coarsens more slowly, thereby maintaining the alloy's strength and dimensional stability over longer service lifetimes. The intermediate elastic moduli and high deformation resistance of Mg2Y provide an effective balance of stiffness and compliance, crucial for parts subjected to thermal cycling and vibrational loads. This is a direct advantage over alloys relying solely on faster-growing or less stable phases.

Corrosion-Optimized Biodegradable Medical Implants

For temporary orthopedic or cardiovascular implants, a controlled and predictable corrosion rate is paramount. The data clearly show that an alloy composition favoring the Mg2Y phase exhibits an optimal, significantly lower corrosion rate (1.18 mmpy) compared to alloys with higher Y content (e.g., 104.48 mmpy for Mg6Y) [2]. This allows for the design of implants with a more reliable and extended functional lifetime before safe bio-absorption. The procurement and use of Mg-Y alloys within this specific compositional window is a data-driven strategy to ensure device performance and patient safety, avoiding the catastrophic rapid degradation seen with other in-class compositions.

Diffusion-Bonded or Brazed Joints in Lightweight Structures

In the manufacturing of complex Mg alloy assemblies through diffusion bonding or brazing, the formation of interfacial intermetallic layers dictates joint quality. The 4-fold difference in diffusion coefficients between Mg2Y and Mg24Y5 [1] is a critical processing parameter. By controlling the Y content and thermal cycle to favor the slower-growing Mg2Y phase at the interface, engineers can achieve joints with a thinner, more uniform, and less brittle intermetallic layer. This leads to superior mechanical integrity and reduced susceptibility to crack initiation, a quantifiable advantage in producing reliable, lightweight structures for aerospace and electronics.

Metal Matrix Composites (MMCs) with Enhanced Interfacial Strength

When Y is added to a Mg matrix reinforced with carbon fibers, it reacts to form plate-like Mg2Y intermetallics at the fiber-matrix interface [3]. This interfacial layer is crucial for load transfer. The evidence of Mg2Y's superior deformation resistance and ductile nature compared to alternative phases like Mg3La [4] suggests that it can effectively transfer stress between the matrix and the reinforcement without fracturing, thereby significantly improving the composite's bending strength and interlaminar shear strength. This provides a clear, mechanism-based rationale for selecting Y as an alloying element over other rare earths in Mg-MMCs to maximize composite performance.

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